

Lp-PLA2-IN-3 supplier and purchasing information

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Compound of Interest

Compound Name: Lp-PLA2-IN-3

Cat. No.: B2562292

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Lp-PLA2-IN-3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the potent and orally bioavailable lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, **Lp-PLA2-IN-3**. This guide details purchasing information, key quantitative data, experimental methodologies, and relevant biological pathways.

Supplier and Purchasing Information

Lp-PLA2-IN-3 is available from various chemical suppliers catering to the research and development community. Researchers can procure this compound from vendors such as MedChemExpress, DC Chemicals, GlpBio, and TargetMol.[1][2][3][4] Pricing and availability may vary between suppliers, and it is advisable to request quotes for desired quantities. For instance, Fisher Scientific lists the 100mg quantity from Medchem Express.[5] Some suppliers also provide related compounds and compound libraries for broader screening purposes.[2][6]

Quantitative Data Summary

A compilation of the available quantitative data for **Lp-PLA2-IN-3** is presented in the table below for easy reference and comparison. This data is crucial for experimental design and execution.

Property	Value	Source
CAS Number	2196245-16-4	[3][4]
Molecular Formula	C20H13ClF3N3O3S	[1]
Molecular Weight	467.85 g/mol	[1]
IC50 (rhLp-PLA2)	14 nM	[1][2][4][7]
Purity	99.94%	[8]
Solubility	DMSO: ≥ 250 mg/mL (534.36 mM)	[7]
Storage (Powder)	-20°C for 2 years	[1]
Storage (in DMSO)	-80°C for 6 months, -20°C for 1 month	[2][7][8]

Experimental Protocols

The following sections detail key experimental protocols relevant to the characterization and use of **Lp-PLA2-IN-3**.

In Vitro Lp-PLA2 Inhibition Assay

The inhibitory activity of **Lp-PLA2-IN-3** against recombinant human Lp-PLA2 (rhLp-PLA2) is a critical measure of its potency. A widely used method for determining the IC50 value is the PAF Acetylhydrolase Assay.

Principle: This assay measures the enzymatic activity of Lp-PLA2 through the hydrolysis of a substrate, 2-thio-PAF, which releases a product that can be detected colorimetrically.

Protocol:

- Prepare a solution of recombinant human Lp-PLA2 in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.2).
- Add 10 µL of plasma or a purified enzyme solution to a 96-well plate.

- To inhibit the reaction of free thiols in the sample, add 5 μL of 1 mmol/L EGTA and 10 μL of 2 mmol/L 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) and incubate for 30 minutes at room temperature.[9]
- Prepare serial dilutions of **Lp-PLA2-IN-3** in DMSO and add them to the wells. Include a DMSO-only control.
- Initiate the enzymatic reaction by adding 200 μL of a substrate solution containing 200 $\mu\text{mol/L}$ 2-thio-PAF.[9]
- Measure the absorbance at 414 nm at regular intervals (e.g., every minute) to monitor the reaction kinetics.[9]
- Calculate the rate of reaction for each inhibitor concentration.
- Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Pharmacokinetic Studies in Rats

Understanding the pharmacokinetic profile of **Lp-PLA2-IN-3** is essential for its development as a therapeutic agent.

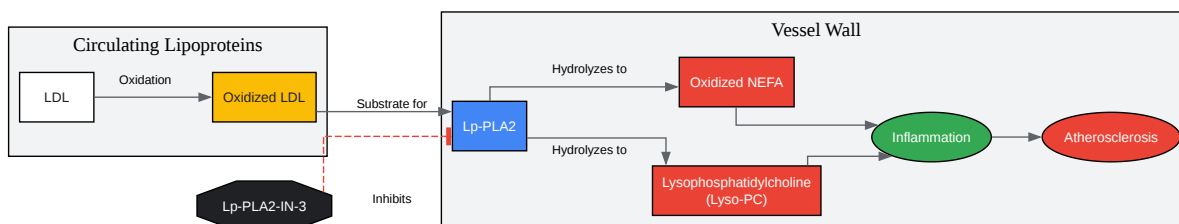
Protocol:

- Intravenous (IV) Administration:
 - Administer **Lp-PLA2-IN-3** intravenously to rats at a dose of 1 mg/kg.[2]
 - Collect blood samples at various time points post-administration.
 - Analyze plasma concentrations of the compound using a suitable analytical method (e.g., LC-MS/MS).
 - Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), and half-life ($t_{1/2}$) can then be calculated. For **Lp-PLA2-IN-3**, reported values are CL: 3.1 mL/min/kg, Vss: 0.3 L/kg, and $t_{1/2}$: 4 hours.[2]

- Oral (PO) Administration:
 - Administer **Lp-PLA2-IN-3** orally to rats at a dose of 3 mg/kg.[2]
 - Collect blood samples at various time points post-administration.
 - Analyze plasma concentrations of the compound.
 - Determine pharmacokinetic parameters including maximum concentration (Cmax), area under the curve (AUC0-24h), half-life (t1/2), and oral bioavailability (F). For **Lp-PLA2-IN-3**, reported values are Cmax: 0.27 µg/mL, AUC0-24h: 3.4 µg·h/mL, t1/2: 7.7 hours, and F: 35.5%.[2]

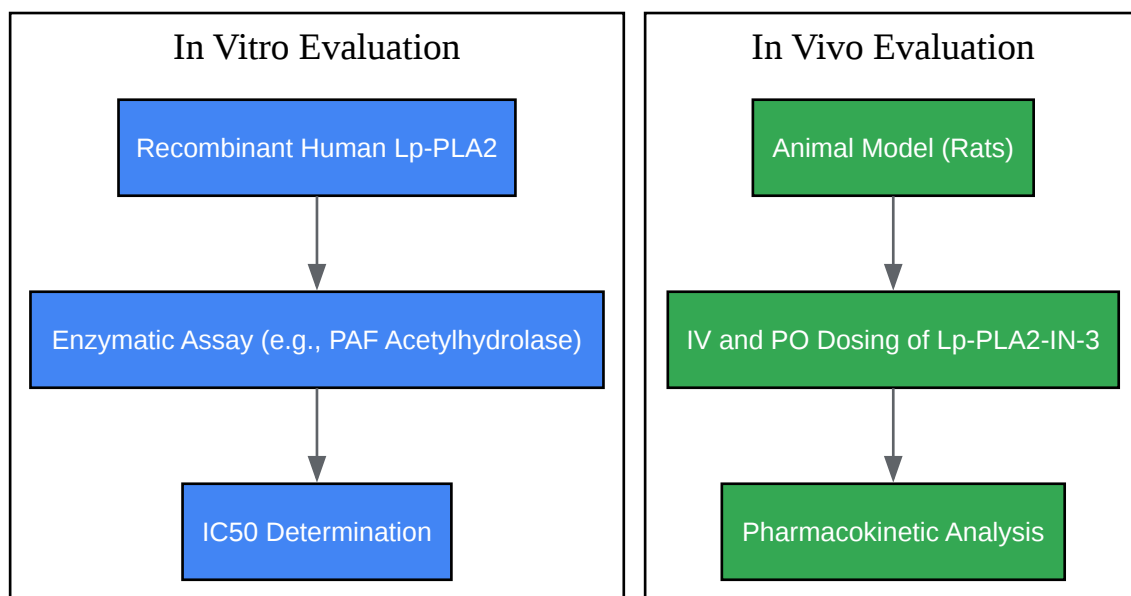
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biological context and experimental workflow related to Lp-PLA2 and its inhibition.



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Caption: Lp-PLA2 signaling pathway in atherosclerosis.



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Caption: Experimental workflow for characterizing **Lp-PLA2-IN-3**.

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